molecular formula C13H19FN2 B1438321 4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline CAS No. 1153395-65-3

4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline

Cat. No.: B1438321
CAS No.: 1153395-65-3
M. Wt: 222.3 g/mol
InChI Key: WTKFDEMSAGEEOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a fluorine atom at the 4-position and a piperidinylmethyl group at the 2-position of the aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline typically involves the reaction of 4-fluoroaniline with 4-methylpiperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve steps such as:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline is unique due to the presence of both the fluorine atom and the piperidinylmethyl group, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-fluoro-2-[(4-methylpiperidin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-10-4-6-16(7-5-10)9-11-8-12(14)2-3-13(11)15/h2-3,8,10H,4-7,9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKFDEMSAGEEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline
Reactant of Route 4
Reactant of Route 4
4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline
Reactant of Route 5
Reactant of Route 5
4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.